4-Fluoro-1-(pyrrolidin-3-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17FN2 |
|---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
4-fluoro-1-pyrrolidin-3-ylpiperidine |
InChI |
InChI=1S/C9H17FN2/c10-8-2-5-12(6-3-8)9-1-4-11-7-9/h8-9,11H,1-7H2 |
InChI Key |
NMQJAYKETLRKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCC(CC2)F |
Origin of Product |
United States |
Pharmacological Profile and Biological Activity of 4 Fluoro 1 Pyrrolidin 3 Yl Piperidine Analogs: in Vitro and Preclinical Investigations
Neuropharmacological Investigations of Related Compounds
Analogs incorporating the pyrrolidine-piperidine framework have been investigated for their effects on various neuropharmacological pathways, demonstrating a range of activities from neurotransmitter modulation to specific receptor interactions.
The modulation of monoamine neurotransmitter levels—dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—is a fundamental mechanism for many CNS-active drugs. Research into pyrovalerone analogs, which feature a 2-pyrrolidinyl-pentanophenone structure, has identified these compounds as potent and selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov Many of these analogs exhibit significantly less activity at the serotonin transporter (SERT). nih.gov
Specifically, an increase in the size of the nitrogen-containing ring from a five-membered pyrrolidine (B122466) to a six-membered piperidine (B6355638) resulted in a marked decrease in binding potency at all three monoamine transporters. nih.gov This highlights the structural importance of the pyrrolidine ring for this particular class of monoamine uptake inhibitors. The lead compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, and its analogs were found to be potent inhibitors of dopamine reuptake. nih.gov
A key area of investigation for this class of compounds has been their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical target in the treatment of depression. A notable analog, (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), was identified as a novel, intravenous negative allosteric modulator (NAM) of the glutamate (B1630785) NMDA receptor subtype 2B (GluN2B). researchgate.netnih.gov
BMS-986169 demonstrated high binding affinity for the allosteric modulatory site on the GluN2B subunit, with a Ki value between 4.03 and 6.3 nM. researchgate.net It selectively inhibited the function of the GluN2B receptor, with an IC50 of 24.1 nM in functional assays using Xenopus oocytes expressing human NMDA receptor subtypes. researchgate.net Further studies showed that the compound had negligible activity at 40 other pharmacological targets, indicating a high degree of selectivity. researchgate.net
| Compound | Target | Binding Affinity (Ki) | Functional Activity (IC50) |
| BMS-986169 | GluN2B | 4.03-6.3 nM | 24.1 nM |
The central nervous system efficacy of these analogs has been demonstrated in several preclinical models. Intravenous administration of BMS-986169 or its phosphate (B84403) prodrug (BMS-986163) confirmed target engagement in the brain by dose-dependently increasing GluN2B receptor occupancy. nih.gov
In behavioral models of depression, BMS-986169 mimicked the effects of ketamine by reducing immobility time in the mouse forced swim test. nih.gov Twenty-four hours after administration, it also led to decreased latency in the novelty-suppressed feeding test and increased ex vivo hippocampal long-term potentiation, further supporting its potential as a rapidly acting antidepressant. nih.gov While BMS-986169 did not induce ketamine-like hyperlocomotion, it did cause a transient impairment in working memory in monkeys that correlated with plasma exposure levels. researchgate.net Other related pyrrolidine derivatives have shown efficacy in different CNS-related models, such as analgesia and antimalarial activity, demonstrating that compounds with this core structure can cross the blood-brain barrier and exert effects in vivo. researchgate.netnih.gov
Receptor Binding Affinity and Agonistic/Antagonistic Properties
Beyond their effects on neurotransmitter transporters and NMDA receptors, analogs containing piperidine and pyrrolidine moieties have been explored as ligands for other G protein-coupled receptors (GPCRs), including melanocortin and serotonin receptors.
The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and a validated target for treating obesity. nih.gov Various peptide and small-molecule MC4R agonists have been developed that decrease food intake and body weight in animal models. nih.gov
While direct studies on 4-fluoro-1-(pyrrolidin-3-yl)piperidine itself are not prevalent in this context, related structures have shown significant activity. For instance, compounds based on a spiro[isobenzofuran-1,4'-piperidine] scaffold have been developed as potent, selective, and orally bioavailable MC4R agonists. researchgate.net In a separate line of research, a series of pyrrolidine bis-cyclic guanidine (B92328) compounds were identified as agonists for the melanocortin-3 receptor (MC3R), with some members of the series also acting as antagonists at the MC4R. mdpi.com These findings indicate that the piperidine and pyrrolidine scaffolds are versatile frameworks for designing ligands with specific agonist or antagonist profiles at melanocortin receptors.
| Compound Class | Target | Observed Activity |
| Spiro[isobenzofuran-1,4'-piperidine] analogs | MC4R | Agonist |
| Pyrrolidine bis-cyclic guanidine analogs | MC3R / MC4R | Agonist / Antagonist |
Serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT1D subtypes, are important targets for treating depression, anxiety, and migraine. semanticscholar.orgnih.gov The piperidine and pyrrolidine heterocycles are common structural motifs in ligands developed for these receptors. semanticscholar.org
Studies on 5-(piperidinylethyloxy)quinoline derivatives have yielded compounds with potent binding affinity across the 5-HT1A, 5-HT1B, and 5-HT1D receptors, while being selective against the serotonin transporter. researchgate.net In another study, certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed high affinity for the 5-HT1A receptor, with Ki values as low as 2.3 nM. semanticscholar.org The development of dual 5-HT1A and 5-HT7 receptor ligands has also been pursued, with one such compound showing a Ki of 1.1 nM at the 5-HT1A receptor. nih.gov These examples underscore the utility of the pyrrolidine and piperidine scaffolds in creating potent and selective ligands for various serotonin receptor subtypes.
| Compound Class | Target | Binding Affinity (Ki) |
| 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives | 5-HT1A | As low as 2.3 nM |
| Pyridinyl-piperazine derivative (SYA16263) | 5-HT1A | 1.1 nM |
Histamine (B1213489) H3 and Sigma-1 Receptor Antagonism
Recent research has highlighted a class of piperidine-based compounds that exhibit dual antagonism for both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov The piperidine moiety is considered a critical structural element for this dual activity. nih.govnih.gov H3Rs are G-protein coupled receptors (GPCRs) primarily located in the central nervous system, where they act as autoreceptors to modulate the synthesis and release of histamine, and as heteroreceptors to influence the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin. nih.govnih.gov The σ1R is a unique ligand-regulated chaperone protein involved in a variety of cellular signaling processes and is considered a target for neurological and psychiatric disorders. nih.gov
Structure-activity relationship studies have demonstrated the importance of the piperidine core in achieving high affinity for the σ1R. In comparative studies, replacing a piperidine ring with a piperazine (B1678402) moiety in analogous structures led to a significant decrease in affinity for the σ1R, while retaining high affinity for the H3R. For instance, a piperidine-containing compound showed a Kᵢ value of 3.64 nM for the σ1R, whereas its piperazine counterpart had a much lower affinity with a Kᵢ of 1531 nM. nih.gov This highlights the piperidine structure as a key pharmacophoric feature for dual H3/σ1 receptor antagonists. nih.gov Researchers have identified specific piperidine derivatives, such as compounds designated E377 and KSK68, as high-affinity antagonists for both receptors, with promising antinociceptive properties in preclinical pain models. nih.govnih.gov
Anti-Proliferative and Anticancer Activities of Related Derivatives
Derivatives of the piperidine scaffold have demonstrated significant anti-proliferative and anticancer properties across a range of preclinical investigations. These compounds exert their effects through various mechanisms, including direct cytotoxicity against cancer cells, inhibition of critical signaling kinases, and induction of cellular senescence.
Piperidine derivatives have shown potent inhibitory activity against a variety of human cancer cell lines. In one study, novel piperidine derivatives exhibited strong anti-proliferative effects with IC₅₀ values in the low micromolar range. For example, compound 17a was particularly effective against MGC803 (gastric), PC3 (prostate), and MCF7 (breast) cancer cells, with IC₅₀ values of 1.09 µM, 0.81 µM, and 1.30 µM, respectively. nih.gov Other related compounds displayed IC₅₀ values between 5.4 µM and 8.5 µM against A549 (lung), DU145 (prostate), and HeLa (cervical) cell lines. nih.gov
Furthermore, a series of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives were synthesized and evaluated for their antileukemic effects. acs.org The most active compound in this series, 3a , which features nitro and fluoro substitutions, potently inhibited the growth of the human leukemia cell lines K562 and Reh at low concentrations and was shown to induce apoptosis. acs.orgnih.gov The structural integrity of the piperidine ring appears to be important, as replacing it with a smaller pyrrolidine ring has been shown to decrease anti-proliferative activity. nih.gov
| Compound/Derivative | Cancer Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Derivative 17a | PC3 | Prostate Cancer | 0.81 µM | nih.gov |
| Derivative 17a | MGC803 | Gastric Cancer | 1.09 µM | nih.gov |
| Derivative 17a | MCF7 | Breast Cancer | 1.30 µM | nih.gov |
| Derivative 8 | A549, MCF7, DU145, HeLa | Lung, Breast, Prostate, Cervical | 5.4 - 8.5 µM | nih.gov |
| Derivative 3a | K562, Reh | Leukemia | Potent growth inhibition | acs.org |
The anticancer effects of piperidine analogs are also attributed to their ability to inhibit specific protein kinases that are crucial for cancer cell growth and survival.
IKKβ Inhibition: The NF-κB signaling pathway is a key contributor to cancer progression, and its activation relies on the IκB kinase (IKK) complex. A monoketone analog of curcumin, 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24 ), has been shown to be a potent inhibitor of this pathway. nih.gov Studies demonstrated that EF24 directly inhibits the kinase activity of the IKKβ subunit, thereby preventing the phosphorylation and subsequent degradation of IκBα and suppressing NF-κB activation. nih.gov
ALK and ROS1 Inhibition: While direct inhibition by simple this compound analogs is not extensively documented, the piperidine structural motif is present in highly potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase. For example, PF-06463922, a complex macrocyclic inhibitor, demonstrates high potency against various ALK mutations and induces tumor regression in preclinical models. The shared homology between the ATP binding sites of ALK and ROS1 allows for dual inhibition by such compounds.
Syk Inhibition: Spleen tyrosine kinase (Syk) is involved in immune signaling and is a target for inflammatory diseases and certain cancers. While not direct piperidine derivatives, research into Syk inhibitors has explored related heterocyclic scaffolds like 1,2,4-triazolo[4,3-c]pyrimidine, indicating a broader interest in such structures for kinase inhibition.
Other Kinases: Piperidine-containing compounds have also been found to inhibit the JAK/STAT protein kinase pathway, which is essential for hematological cancer formation by maintaining anti-apoptotic and proliferative signals. Additionally, certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and selective inhibitors of Protein Kinase B (PKB/Akt), a critical node in cell survival pathways.
Inducing cellular senescence, a state of irreversible cell cycle arrest, is an emerging therapeutic strategy for cancer. Specific piperidine derivatives have been identified as potent inducers of senescence in cancer cells. A high-throughput screening identified N-arylpiperidine-3-carboxamide derivatives that trigger a senescence-like phenotype in the A375 human melanoma cell line. The lead compound from this study demonstrated a senescence-inducing activity (EC₅₀) of 1.24 µM and an anti-proliferative activity (IC₅₀) of 0.88 µM.
The primary pathways governing the induction of senescence are the p53/p21 and p16/pRB pathways. When cells experience oncogenic stress or DNA damage, the p53 tumor suppressor protein is activated. This activation leads to the transcription of the cyclin-dependent kinase (CDK) inhibitor p21, which in turn prevents the phosphorylation of the Retinoblastoma (RB) protein. Hypophosphorylated RB remains active and halts the cell cycle. Separately, the p16 inhibitor can also block CDK4/6, leading to active RB and cell cycle arrest. The ability of piperidine derivatives to engage these pathways represents a promising mechanism for their anticancer activity.
Antimicrobial and Antioxidant Potentials of Related Compounds
Beyond their anticancer applications, piperidine-based molecules have been investigated for their potential as antimicrobial and antioxidant agents.
Analogs containing the piperidine scaffold have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In vitro studies using the disc diffusion method have shown that piperidine derivatives can create significant zones of inhibition against common pathogens. For instance, certain synthesized compounds were active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
One study evaluated a series of six novel piperidine derivatives against a panel of seven bacterial species. Compound 6 from this series showed the most potent and broad-spectrum activity, with significant inhibition of Bacillus cereus, E. coli, S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes. Piperidine-4-carboxamide derivatives, for example, have been identified as a new class of DNA gyrase inhibitors, showing potent bactericidal activity against the difficult-to-treat pathogen Mycobacterium abscessus.
| Compound/Derivative | Bacterial Strain | Gram Stain | Reported Activity | Source |
|---|---|---|---|---|
| Compound 2 | Staphylococcus aureus | Positive | Good activity vs. Chloramphenicol | |
| Compound 2 | Escherichia coli | Negative | Active vs. Chloramphenicol | |
| Compound 6 | Bacillus cereus | Positive | ≥ 6 mm inhibition zone | |
| Compound 6 | Escherichia coli | Negative | ≥ 6 mm inhibition zone | |
| Compound 6 | Staphylococcus aureus | Positive | ≥ 6 mm inhibition zone | |
| Compound 6 | Bacillus subtilis | Positive | MIC: 0.75 mg/ml | |
| MMV688844 (P4C) | Mycobacterium abscessus | N/A (Acid-fast) | Potent DNA gyrase inhibitor |
Antifungal Activities
The investigation into piperidine derivatives has revealed promising candidates for the development of new antifungal agents, particularly for agricultural applications. Research has focused on piperidine-4-carbohydrazide (B1297472) derivatives, which have demonstrated significant efficacy against various plant pathogenic fungi. nih.govacs.org
In one study, a series of new piperidine-4-carbohydrazide derivatives featuring a quinazolinyl moiety were synthesized and evaluated. nih.govacs.org Bioassays showed that many of these compounds had good to excellent inhibitory effects. nih.govacs.org For instance, compounds A13 and A41 displayed potent in vitro activity against Rhizoctonia solani, with EC₅₀ values of 0.83 μg/mL and 0.88 μg/mL, respectively. nih.govacs.org These results were superior to the positive controls, Chlorothalonil (1.64 μg/mL) and Boscalid (0.96 μg/mL). nih.govacs.org The same two compounds also showed significant inhibitory activity against Verticillium dahliae. nih.govacs.org Furthermore, compound A13 was found to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme, with an IC₅₀ value of 6.07 μM, suggesting a mechanism of action that disrupts fungal respiration. nih.govacs.org
Another study focused on novel thymol (B1683141) derivatives incorporating a piperidine and sulfonamide moiety. nih.gov The results highlighted compounds 5m and 5t for their remarkable in vitro antifungal activity against Phytophthora capsici, with EC₅₀ values of 8.420 μg/mL and 8.414 μg/mL, respectively, outperforming the commercial fungicide azoxystrobin (B1666510) (20.649 μg/mL). nih.gov Additionally, compound 5v was highly effective against Sclerotinia sclerotiorum, with an EC₅₀ value of 12.829 μg/mL. nih.gov In vivo tests with compound 5v demonstrated curative and protective efficiencies of over 98% against S. sclerotiorum. nih.gov
Structurally related oxazolidinone analogs have also been explored. researchgate.net Analogs of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one were synthesized and tested against Aspergillus flavus and Penicillium chrysogenum. researchgate.net While there was no significant activity against P. chrysogenum, compounds Ox 1.3 and Ox 1.5 showed potential inhibition of A. flavus. researchgate.net This activity was attributed to the presence of a 4-acetylpiperazinyl ring. researchgate.net
Table 1: In Vitro Antifungal Activity of Selected Piperidine Analogs
| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference Compound | Reference EC₅₀ (μg/mL) |
|---|---|---|---|---|
| A13 | Rhizoctonia solani | 0.83 | Chlorothalonil | 1.64 |
| A41 | Rhizoctonia solani | 0.88 | Boscalid | 0.96 |
| A13 | Verticillium dahliae | 1.12 | Carbendazim | 19.3 |
| A41 | Verticillium dahliae | 3.20 | Chlorothalonil | 11.0 |
| 5m | Phytophthora capsici | 8.420 | Azoxystrobin | 20.649 |
| 5t | Phytophthora capsici | 8.414 | Azoxystrobin | 20.649 |
| 5v | Sclerotinia sclerotiorum | 12.829 | Azoxystrobin | 63.629 |
Other Biological Activities of Structurally Related Analogs
Selective Androgen Receptor Modulation (SARMs)
Analogs containing pyrrolidine and piperidine structures have been central to the discovery of nonsteroidal selective androgen receptor modulators (SARMs). researchgate.netsemanticscholar.org These compounds are designed to bind to the androgen receptor (AR) and exhibit tissue-selective anabolic effects on muscle and bone, with reduced activity in androgenic tissues like the prostate. semanticscholar.org
A key area of research has involved the optimization of 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives. nih.gov An early lead compound, 1b , was identified as a SARM with anabolic effects on muscle and the central nervous system but neutral prostatic activity. nih.gov Further modifications led to the development of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2a , which demonstrated a strong AR binding affinity and improved metabolic stability. researchgate.netnih.gov
Subsequent structure-activity relationship studies focused on modifying the 5-oxopyrrolidine ring, leading to the discovery of 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) as a clinical candidate. nih.gov Compound 2f exhibited an ideal SARM profile in preclinical models, including the Hershberger assay, alongside good pharmacokinetic properties and acceptable toxicological profiles. nih.gov The co-crystal structure of 2f with the androgen receptor has also been determined, clarifying its binding mode. nih.gov Another novel SARM, LGD-3303 , which has a 3H-pyrrolo-[3,2-f]quinolin-7(6H)-one core, has been shown to be a nonsteroidal, highly selective ligand for the androgen receptor that can cross the blood-brain barrier. researchgate.net
Preclinical studies on other SARMs, such as RAD140 , have shown they can increase lean body mass and bone mineral density. nih.gov Similarly, the SARM S-4 was found to maintain bone mass and strength in ovariectomized rats, demonstrating greater efficacy than dihydrotestosterone (B1667394) (DHT) in these specific measures. semanticscholar.org
Table 2: Preclinical Activity of Selected SARM Analogs
| Compound | Core Structure | Observed Preclinical Activity |
|---|---|---|
| 1b | 4-(Pyrrolidin-1-yl)benzonitrile | Anabolic effects on muscle and CNS; neutral on prostate. nih.gov |
| 2a | 4-(5-Oxopyrrolidine-1-yl)benzonitrile | Strong AR binding affinity; improved metabolic stability. researchgate.netnih.gov |
| 2f | 4-(5-Oxopyrrolidin-1-yl)benzonitrile | Ideal SARM profile in Hershberger assay; good pharmacokinetics. nih.gov |
| S-4 | Propionamide | Fully supports levator ani muscle; weak partial agonist in prostate. semanticscholar.org |
| RAD140 | N/A | Increases lean body mass and bone mineral density. nih.gov |
| LGD-3303 | 3H-Pyrrolo-[3,2-f]quinolin-7(6H)-one | Highly selective ligand for the androgen receptor; crosses blood-brain barrier. researchgate.net |
Anti-HIV-1 Activity
Piperidine-containing analogs have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Research into piperidine-linked pyridine (B92270) analogues, designed based on the structures of approved drugs, has yielded compounds with high potency against wild-type HIV-1. nih.gov For example, compound BD-c1 showed an EC₅₀ value of 10 nM and a high selectivity index (≥14,126). nih.gov Compound BD-e2 was even more potent, with an EC₅₀ of 5.1 nM, showing greater efficacy than reference drugs like nevirapine (B1678648) and efavirenz (B1671121) against wild-type HIV-1. nih.gov Many of these compounds were also active against the drug-resistant K103N+Y181C double mutant strain. nih.gov
Further exploration of piperidine-4-yl-aminopyrimidines as NNRTIs led to the identification of N-phenyl piperidine analogs with broad potency. nih.gov Within this series, 3-carboxamides were found to be particularly active. nih.gov Analogs such as 28 and 40 are highly potent against wild-type HIV-1 and a wide range of NNRTI-resistant mutant viruses. nih.gov
In a different structural class, pyrrolo[2,3-d]pyrimidine ribonucleoside analogues have also been investigated for anti-HIV-1 activity. nih.gov Among the synthesized compounds, 4-amino-7-(2'-deoxy-2'-fluoro-4'-azido-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (10) exhibited the most potent activity, with an EC₅₀ of 0.5 μM. nih.gov The related compounds 9 and 11 showed moderate activity, with EC₅₀ values of 13 μM and 5.4 μM, respectively. nih.gov None of these compounds showed significant cytotoxicity at concentrations up to 25 μM. nih.gov
Table 3: Anti-HIV-1 Activity of Selected Piperidine and Pyrrolopyrimidine Analogs
| Compound | Compound Class | Target | EC₅₀ |
|---|---|---|---|
| BD-c1 | Piperidine-linked Pyridine | Wild-Type HIV-1 | 10 nM nih.gov |
| BD-e2 | Piperidine-linked Pyridine | Wild-Type HIV-1 | 5.1 nM nih.gov |
| 28 | Piperidine-4-yl-aminopyrimidine | Wild-Type and Mutant HIV-1 | Potent (specific value not provided) nih.gov |
| 40 | Piperidine-4-yl-aminopyrimidine | Wild-Type and Mutant HIV-1 | Potent (specific value not provided) nih.gov |
| 9 | Pyrrolo[2,3-d]pyrimidine Ribonucleoside | HIV-1 | 13 μM nih.gov |
| 10 | Pyrrolo[2,3-d]pyrimidine Ribonucleoside | HIV-1 | 0.5 μM nih.gov |
| 11 | Pyrrolo[2,3-d]pyrimidine Ribonucleoside | HIV-1 | 5.4 μM nih.gov |
GLP-1 Receptor Agonism
The piperidine scaffold is a feature in the development of small-molecule agonists for the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. nih.gov The discovery of danuglipron (PF-06882961) , an orally bioavailable small-molecule GLP-1R agonist, highlights the importance of this structure. nih.gov Structure-activity relationship (SAR) studies identified the piperidine ring as optimal for GLP-1R agonism, although other six-membered rings like piperazine and cyclohexane (B81311) also conferred activity. nih.gov
Piperine , an alkaloid containing a piperidine moiety, has been shown to stimulate the secretion of GLP-1 from human enteroendocrine cells. nih.gov It acts as an agonist for the bitter taste receptor TAS2R14, which in turn enhances GLP-1 secretion. nih.gov This suggests a potential mechanism by which piperidine-containing natural products can influence metabolic pathways. nih.gov
In the development of other antidiabetic agents, it has been noted that substituting a piperazine ring with a piperidine ring does not lead to a significant loss of activity in certain series of compounds designed to promote glucose uptake. mdpi.com This indicates the versatility of the piperidine scaffold in designing molecules that target metabolic disorders. mdpi.com Compounds of formula (I) containing a piperidine ring have been patented as GPCR agonists for the potential treatment of obesity and diabetes. google.com
Table 4: Activity of Structurally Related GLP-1 Receptor Agonists and Modulators
| Compound/Analog Class | Core Structure | Mechanism/Activity |
|---|---|---|
| Danuglipron (PF-06882961) | Piperidine | Oral small-molecule GLP-1R agonist with nanomolar potency. nih.gov |
| Piperine | Piperidine | Stimulates GLP-1 secretion via agonism of TAS2R14. nih.gov |
| Piperidine Amide/Urea Derivatives | Piperidine | Inhibit 11β-HSD1, reducing blood glucose in vivo. mdpi.com |
| Piperidine-substituted Chalcones | Piperidine | Inhibit α-amylase, α-glucosidase, and sucrase enzymes. mdpi.com |
| GPCR Agonists (Formula I) | Piperidine | Patented for potential treatment of obesity and diabetes. google.com |
Computational Approaches and Molecular Modeling Studies
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. imrpress.com For 4-Fluoro-1-(pyrrolidin-3-yl)piperidine, docking simulations would be a primary step in identifying potential protein interactions and elucidencing its mechanism of action at a molecular level.
In a typical docking protocol, a three-dimensional model of a target protein is used as a receptor. The conformational space of this compound would be explored to generate a multitude of possible poses within the protein's binding site. A scoring function is then employed to estimate the binding affinity for each pose, with the top-ranked poses providing insights into the most probable binding mode. These simulations can be guided by experimental data, such as information from nuclear magnetic resonance (NMR) studies, to enhance the accuracy of the predictions. nih.gov For instance, docking studies on similar scaffolds, such as pyrrolo[2,3-d]pyrimidines, have been successfully used to understand their binding interactions with protein kinases like JAK1. nih.gov
A hypothetical docking study of this compound against a generic kinase binding site might reveal the following interactions:
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residue (Hypothetical) |
| Piperidine (B6355638) Nitrogen | Hydrogen Bond Acceptor | Aspartic Acid |
| Pyrrolidine (B122466) Nitrogen | Hydrogen Bond Donor/Acceptor | Glutamic Acid |
| Fluorine Atom | Halogen Bond/Dipole-Dipole | Threonine |
| Hydrophobic Scaffold | Van der Waals Interactions | Leucine, Valine, Alanine |
Molecular Dynamics Simulations and Conformational Preferences
Molecular dynamics (MD) simulations provide a detailed view of the conformational dynamics of a molecule over time. For this compound, MD simulations would be crucial for understanding the interplay between the conformational preferences of the piperidine and pyrrolidine rings.
The fluorinated piperidine ring is known to exhibit a preference for a chair conformation where the fluorine atom occupies an axial position. researchgate.net This preference is often attributed to stabilizing hyperconjugative and electrostatic interactions. nih.govresearchgate.net MD simulations can quantify the energetic landscape of the ring, predicting the relative populations of the axial and equatorial conformers in different solvent environments. nih.gov
The pyrrolidine ring, a five-membered heterocycle, is characterized by its non-planar "envelope" and "twist" conformations, a phenomenon known as pseudorotation. nih.gov The substitution pattern on the pyrrolidine ring significantly influences its puckering and, consequently, its biological activity. nih.gov MD simulations of this compound would explore the conformational landscape of the pyrrolidine ring and how its dynamics are coupled to the piperidine ring's conformation. Such simulations have been instrumental in understanding the behavior of other complex molecules containing these scaffolds. nih.govnih.gov
Quantum Mechanical Calculations for Electronic Properties
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. cyberinfrastructure.org For this compound, QM calculations would provide fundamental insights into its reactivity and intermolecular interactions.
These calculations can determine key electronic descriptors:
Electrostatic Potential Surface: This maps the regions of positive and negative charge on the molecule's surface, indicating where it is likely to engage in electrostatic interactions with a protein or other molecules.
Dipole Moment: The magnitude and direction of the molecular dipole moment influence the molecule's solubility and its ability to interact with polar environments. Studies on fluorinated piperidines have shown that the dipole moment significantly impacts the stabilization of different conformers in polar solvents. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and its potential to participate in charge-transfer interactions.
A summary of hypothetical QM-derived properties for the axial and equatorial conformers of the 4-fluoropiperidine (B2509456) moiety is presented below.
| Property | Axial Conformer (Hypothetical) | Equatorial Conformer (Hypothetical) |
| Relative Energy (kcal/mol) | 0.0 | +0.5 |
| Dipole Moment (Debye) | 1.8 | 2.5 |
| HOMO Energy (eV) | -6.5 | -6.4 |
| LUMO Energy (eV) | +1.2 | +1.3 |
In Silico Prediction of Pharmacological Profiles
In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential pharmacological activities of new chemical entities. For this compound, a range of computational models would be applied to forecast its drug-like properties.
The introduction of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties. nih.gov For instance, fluorination can significantly lower the pKa of nearby basic nitrogen atoms, which can have a profound and often beneficial impact on oral absorption. nih.gov Predictive models can estimate properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The pyrrolidine and piperidine scaffolds are common in many known drugs, and their presence in this compound would be factored into predictions of its pharmacological profile. rsc.orgrsc.org
Structural Basis for Target Engagement and Selectivity
The three-dimensional structure and conformational flexibility of a ligand are fundamental to its ability to bind to a biological target with high affinity and selectivity. For this compound, the interplay of its structural features would dictate its engagement with specific proteins.
The defined stereochemistry of the molecule, arising from the chiral center at the 3-position of the pyrrolidine ring and the substitution on the piperidine, is critical. Different stereoisomers can exhibit vastly different biological activities due to how they are presented to the chiral environment of a protein binding site. The conformational preferences of the fluorinated piperidine ring can pre-organize the molecule into a shape that is complementary to a specific target, enhancing binding affinity.
The ability of a ligand to achieve selectivity for one protein over another, even among closely related ones, can be driven by subtle differences in how the ligand stabilizes the active state of the target receptor. This "efficacy-driven selectivity" is a key concept in modern drug design. nih.gov Computational studies can reveal how the specific binding mode of a ligand like this compound might differ between various receptor subtypes, providing a rational basis for its selectivity profile. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
